molecular formula C8H6N2O B13029592 3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B13029592
M. Wt: 146.15 g/mol
InChI Key: SOTWZTCCTLJXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyridine with ethyl oxalate in the presence of a base such as potassium ethylate. The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one stands out due to its methylene group, which can significantly influence its reactivity and biological activity. This unique feature allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

3-methylidene-1H-pyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H6N2O/c1-5-6-3-2-4-9-7(6)10-8(5)11/h2-4H,1H2,(H,9,10,11)

InChI Key

SOTWZTCCTLJXBV-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=C(NC1=O)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.